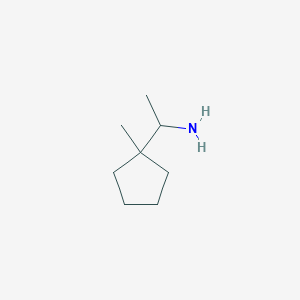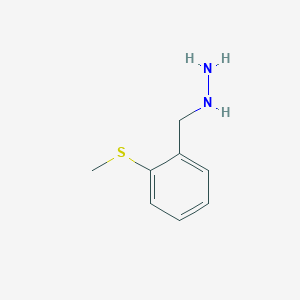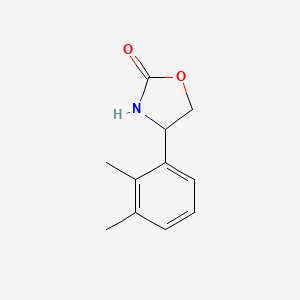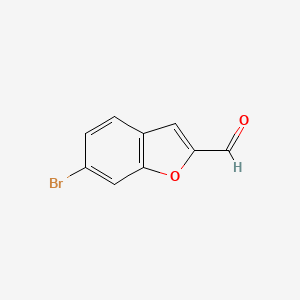
3-(3-Chloro-5-fluorophenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-5-fluorophenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a 3-chloro-5-fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-fluorophenyl)morpholine typically involves the reaction of 3-chloro-5-fluoroaniline with morpholine. The reaction is carried out under controlled conditions, often using a solvent such as dioxane or acetonitrile. The process may involve the use of a base like sodium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chloro-5-fluorophenyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.
Oxidation and Reduction: The morpholine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, often in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted morpholine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-(3-Chloro-5-fluorophenyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its possible activity against certain diseases.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is used in various biological assays to study its effects on different biological systems and pathways.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Chloro-4-fluorophenyl)morpholine
- 3-(3-Chloro-5-bromophenyl)morpholine
- 3-(3-Chloro-5-methylphenyl)morpholine
Uniqueness
3-(3-Chloro-5-fluorophenyl)morpholine is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H11ClFNO |
|---|---|
Peso molecular |
215.65 g/mol |
Nombre IUPAC |
3-(3-chloro-5-fluorophenyl)morpholine |
InChI |
InChI=1S/C10H11ClFNO/c11-8-3-7(4-9(12)5-8)10-6-14-2-1-13-10/h3-5,10,13H,1-2,6H2 |
Clave InChI |
CKZXLKLQZHORDL-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N1)C2=CC(=CC(=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13526799.png)












![Tert-butyl3'-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclobutane]-9-carboxylate](/img/structure/B13526870.png)
